4,4'-Sulfanediylbis(2-tert-butyl-5-decylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its unique chemical structure, which includes a sulfur atom bridging two phenolic groups. It is widely used in various industrial applications due to its antioxidant properties and stability.
Preparation Methods
The synthesis of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) typically involves the reaction of 2-tert-butyl-5-decylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters, respectively.
Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The sulfur atom in the compound also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process. This dual mechanism enhances the compound’s effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar compounds to 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) include:
4,4’-Thiobis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of decyl groups. It is also used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications, BHT has a simpler structure but shares similar antioxidant properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur bridge, used in similar applications.
The uniqueness of 4,4’-Sulfanediylbis(2-tert-butyl-5-decylphenol) lies in its specific structure, which provides enhanced stability and effectiveness compared to its analogs.
Properties
CAS No. |
65540-99-0 |
---|---|
Molecular Formula |
C40H66O2S |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-2-decyl-4-hydroxyphenyl)sulfanyl-5-decylphenol |
InChI |
InChI=1S/C40H66O2S/c1-9-11-13-15-17-19-21-23-25-31-27-35(41)33(39(3,4)5)29-37(31)43-38-30-34(40(6,7)8)36(42)28-32(38)26-24-22-20-18-16-14-12-10-2/h27-30,41-42H,9-26H2,1-8H3 |
InChI Key |
HBTHVQTXTOZDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1SC2=CC(=C(C=C2CCCCCCCCCC)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.